3-(Tert-butoxy)-4-(methylamino)phenol

Description

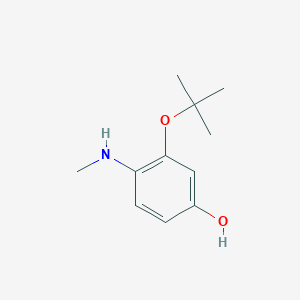

3-(Tert-butoxy)-4-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group at the 3-position and a methylamino group at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(methylamino)-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-10-7-8(13)5-6-9(10)12-4/h5-7,12-13H,1-4H3 |

InChI Key |

YNMDWUREKFHXGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-(methylamino)phenol typically involves the introduction of the tert-butoxy and methylamino groups onto a phenol ring. One common method is the alkylation of 4-hydroxyaniline with tert-butyl bromide in the presence of a base, followed by methylation of the amino group using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-(methylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The tert-butoxy and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-4-(methylamino)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the tert-butoxy and methylamino groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Methylamino)phenol

- Structural Differences : Lacks the tert-butoxy group at the 3-position.

- Solubility: 4-(Methylamino)phenol derivatives, such as 4-(methylamino)phenol sulfuric acid, exhibit high aqueous solubility due to ionic interactions, whereas the tert-butoxy group in 3-(Tert-butoxy)-4-(methylamino)phenol introduces steric bulk and hydrophobicity, likely reducing water solubility .

- Reactivity: The amino group in 4-(methylamino)phenol derivatives is protonated at low pH (e.g., pH 2.0), enhancing ortho-position reactivity in electrophilic substitutions. In contrast, the tert-butoxy group in the target compound may exert electron-donating effects, modulating the phenolic hydroxyl's acidity and directing reactivity .

4-(3-(Tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (Compound 3c)

- Functional Groups : Shares a tert-butoxy group but includes a methoxy group at the 2-position and a hydroxypropyl side chain.

- Bioactivity: Compound 3c demonstrates insecticidal activity, attributed to its alkoxy and phenolic moieties.

4-(Methylamino)-o-(methylsulfonyl)phenol

- Positional Isomerism: The sulfonyl group at the ortho position (relative to the methylamino group) contrasts with the tert-butoxy group in the target compound.

- Reactivity: Protonation of the amino group in 4-(methylamino)phenol derivatives increases ortho-site reactivity for nucleophilic attacks, a trend that may extend to this compound, albeit modified by steric effects from the tert-butoxy group .

Metabolites with Methylamino-Phenolic Scaffolds

- Examples: Metabolites such as 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol () share the methylamino-phenolic core.

- Metabolic Stability: The tert-butoxy group in this compound may confer resistance to enzymatic degradation compared to smaller alkoxy groups, influencing pharmacokinetic profiles .

Research Findings and Implications

- Electronic Effects: The tert-butoxy group in this compound donates electrons via resonance, decreasing the phenolic hydroxyl's acidity (higher pKa compared to phenol).

- Its hydrophobic tert-butoxy group may enhance penetration through lipid membranes .

- Synthetic Challenges: Selective introduction of tert-butoxy and methylamino groups requires careful optimization to avoid side reactions, as seen in the synthesis of sulfone derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.